molecular formula C12H16O B097405 Pentamethylbenzaldehyde CAS No. 17432-38-1

Pentamethylbenzaldehyde

Cat. No.: B097405
CAS No.: 17432-38-1
M. Wt: 176.25 g/mol
InChI Key: RWOZGGOKRKSHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentamethylbenzaldehyde is an organic compound with the chemical formula C12H16O. It is characterized by the presence of five methyl groups attached to a benzene ring, with an aldehyde functional group. This compound is known for its unique structural properties and is used in various chemical synthesis processes .

Scientific Research Applications

Pentamethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents.

Safety and Hazards

Pentamethylbenzaldehyde should be handled with gloves . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethylbenzaldehyde can be synthesized by reacting benzaldehyde with a methyl alkylating agent. The reaction is typically carried out in a suitable solvent under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of advanced chemical reactors that ensure precise control over reaction parameters. This helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pentamethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pentamethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction is crucial in many biochemical pathways and can influence cellular processes .

Comparison with Similar Compounds

    Hexamethylbenzene: Similar in structure but lacks the aldehyde group.

    Pentamethylbenzoic acid: An oxidized form of pentamethylbenzaldehyde.

    Pentamethylbenzyl alcohol: A reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both multiple methyl groups and an aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3,4,5,6-pentamethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOZGGOKRKSHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294841
Record name Pentamethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17432-38-1
Record name 17432-38-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentamethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentamethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
Pentamethylbenzaldehyde
Reactant of Route 3
Pentamethylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
Pentamethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
Pentamethylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
Pentamethylbenzaldehyde
Customer
Q & A

Q1: How does the structure of Pentamethylbenzaldehyde influence its fragmentation under electron impact?

A1: this compound undergoes a unique fragmentation pattern upon electron impact. Research has shown that the molecule undergoes a vinylogous α-cleavage, leading to the loss of a methyl radical []. This process is driven by the stability of the resulting fragment ion. Rearrangements within the molecule have been ruled out as contributing to this fragmentation pathway [].

Q2: How do substituents on the benzene ring affect the photochemical properties of this compound?

A2: Substituents significantly influence the lifetime and absorption spectra of the (Z)-photoenols formed upon irradiation of this compound and its derivatives []. For instance, electron-withdrawing groups like cyano groups increase the lifetime of the (Z)-photoenol, while electron-donating groups like methyl groups decrease it. This difference is attributed to the mesomeric and inductive effects of the substituents []. Additionally, the absorption maxima of these photoenols shift depending on the electronic nature of the substituents, highlighting the impact of substitution on their photophysical properties [].

Q3: What is the significance of this compound in the synthesis of Dinitroprehnitene?

A3: this compound has been identified as an intermediate in the nitration of Hexamethylbenzene to Dinitroprehnitene []. This complex reaction involves multiple steps and produces a mixture of products, including various nitro compounds, nitrates, and ethers. The presence of this compound provides insight into the reaction mechanism and highlights the potential for side reactions and by-product formation during this nitration process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.